molecular formula C14H20N2O4 B2732491 (E)-N'-butylidene-3,4,5-trimethoxybenzohydrazide CAS No. 388633-25-8

(E)-N'-butylidene-3,4,5-trimethoxybenzohydrazide

Cat. No.: B2732491
CAS No.: 388633-25-8
M. Wt: 280.324
InChI Key: DYIAHTAFCHUDGK-VIZOYTHASA-N
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Description

(E)-N'-butylidene-3,4,5-trimethoxybenzohydrazide is a synthetic benzohydrazone derivative supplied as a high-purity compound for research applications. This compound belongs to a class of molecules known for a wide spectrum of biological activities, primarily driven by the 3,4,5-trimethoxybenzohydrazide moiety . The core structure features a hydrazone linkage (-NH-N=CH-), which is a versatile pharmacophore frequently explored in medicinal chemistry . Researchers value this class of compounds for its potential as a multidentate ligand in coordination chemistry and for developing materials with specific electronic properties . The trimethoxyphenyl group is a common structural feature in many bioactive molecules, contributing to significant interaction with biological targets . This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use. Specific research applications for hydrazone derivatives include, but are not limited to, investigation as antimicrobial agents against various Gram-positive and Gram-negative bacterial strains , as well as exploration of their mechanism of action in biochemical pathways such as enzyme inhibition . The compound is typically synthesized via a straightforward condensation reaction between 3,4,5-trimethoxybenzohydrazide and the appropriate aldehyde . It is soluble in common polar organic solvents like ethanol, DMSO, and DMF. Researchers should handle this chemical with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

N-[(E)-butylideneamino]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-6-7-15-16-14(17)10-8-11(18-2)13(20-4)12(9-10)19-3/h7-9H,5-6H2,1-4H3,(H,16,17)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIAHTAFCHUDGK-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=N/NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-butylidene-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzohydrazide and butyraldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for (E)-N’-butylidene-3,4,5-trimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-butylidene-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can regenerate the starting hydrazide and aldehyde.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

  • Reactants : 3,4,5-trimethoxybenzohydrazide and butyraldehyde.
  • Conditions : The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
  • Purification : The product is purified through recrystallization or chromatography.

Biological Activities

Research has demonstrated that (E)-N'-butylidene-3,4,5-trimethoxybenzohydrazide exhibits several significant biological activities:

Anticancer Properties

Studies have shown that derivatives of 3,4,5-trimethoxybenzohydrazide possess potent anticancer properties. For example:

  • In vitro Studies : Various derivatives were tested against cancer cell lines such as PC3 (prostate cancer) and Bcap37 (breast cancer). Some compounds showed IC50_{50} values as low as 0.2 µM against PC3 cells, indicating strong antiproliferative effects .
  • Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis and inhibition of cell proliferation through various pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Testing : Derivatives were screened against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some compounds demonstrated significant antibacterial effects with minimal inhibitory concentrations (MIC) in the low micromolar range .
  • Molecular Docking Studies : These studies suggest that the compounds interact effectively with bacterial efflux pumps, enhancing their antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzohydrazide core can significantly influence biological activity:

  • Substituents : Variations in the substituents on the aromatic ring and the hydrazone linkage impact both potency and selectivity against different cancer cell lines and microbial strains .
  • Pharmacophoric Features : Identifying key pharmacophoric elements has guided the design of more potent derivatives targeting specific biological pathways .

Case Studies

  • Anticancer Activity Case Study
    • Study Design : A series of (E)-N'-butylidene derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines.
    • Results : Several compounds exhibited significant cytotoxicity with IC50_{50} values indicating high efficacy against PC3 cells.
    • : These findings support further development of these compounds as potential anticancer agents.
  • Antimicrobial Efficacy Case Study
    • Study Design : New derivatives were synthesized and screened for antibacterial and antifungal activities using agar diffusion methods.
    • Results : Compounds showed promising results against multiple pathogens, suggesting potential clinical applications in treating infections.
    • : The study highlights the need for further in vivo testing to validate these findings.

Mechanism of Action

The mechanism of action of (E)-N’-butylidene-3,4,5-trimethoxybenzohydrazide is not well-defined, but it is likely to involve interactions with specific molecular targets. The hydrazone linkage may allow the compound to act as a ligand, binding to metal ions or enzymes and modulating their activity. The methoxy groups could also influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Key Example :

  • N'-(4-Bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g) Activity: Demonstrated exceptional apoptosis induction in HCT116 colorectal carcinoma cells (EC50 = 0.24 μM) and growth inhibition (GI50 = 0.056 μM), a 40-fold potency increase over the parent compound 2a . Structural Advantage: The 4-bromo-5-methyl substituents on the indolinone ring enhance steric and electronic interactions with cellular targets, likely stabilizing caspase activation pathways .

Comparison :

  • While indolinone derivatives excel in apoptosis induction, butylidene analogs may prioritize membrane permeability due to their simpler aliphatic chain .

Benzylidene Derivatives

Key Examples :

(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide

  • Structure : Features a 2-hydroxybenzylidene substituent.
  • Properties : Intramolecular O–H···N hydrogen bonds stabilize a planar conformation, facilitating π-π stacking with biological targets .
  • Activity : Moderate antimicrobial and antifungal effects, attributed to hydrogen-bond-mediated interactions .

N'-(3,4-Dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide

  • Application : Precursor to oxadiazole derivatives with antitumor activity. Cyclization yields 2,3-dihydro-1,3,4-oxadiazoles, which exhibit dihedral angles (~82.8°) that optimize DNA intercalation .

Comparison :

  • This trade-off may favor passive diffusion across cell membranes but limit target-specific interactions .

Quinoline-Containing Analogs

Key Example :

  • N’-[(2-Methoxyquinolin-3-yl)methylene]-3,4,5-trimethoxybenzohydrazide (19a) Activity: Displays antiproliferative effects via tubulin polymerization inhibition, with IC50 values comparable to combretastatin A-4 analogs . Mechanism: The quinoline moiety enhances planar rigidity, improving binding to the colchicine site of β-tubulin .

Comparison :

  • The butylidene chain in (E)-N'-butylidene-3,4,5-trimethoxybenzohydrazide introduces conformational flexibility absent in quinoline derivatives. While this may reduce tubulin-binding affinity, it could broaden off-target interactions for multi-mechanistic activity .

Tubulin-Targeting N-Acylhydrazones

Key Example :

  • N-(10-Naphthyl)-3,4,5-trimethoxybenzohydrazide (12)
    • Mechanism : Binds the colchicine site of tubulin, inducing steric hindrance on the β-tubulin T7 loop (confirmed by X-ray crystallography). Resistant to ABC transporter efflux, enhancing efficacy in multidrug-resistant cancers .

Comparison :

  • The naphthyl group in compound 12 provides extended π-conjugation for stronger tubulin interactions. The butylidene substituent, being aliphatic, may prioritize hydrophobic interactions over π-stacking, altering the binding mode .

Biological Activity

(E)-N'-butylidene-3,4,5-trimethoxybenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the compound's biological activity based on available literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound belongs to the hydrazone class of compounds, characterized by the presence of a hydrazone functional group (-C=N-NH-). The trimethoxyphenyl moiety is significant for its interaction with biological targets. The molecular formula is C14H18N2O3, with a molecular weight of 262.30 g/mol.

The mechanism by which this compound exerts its biological effects is primarily through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for tumor growth and proliferation. For instance, studies have indicated that similar hydrazone derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Antioxidant Properties : Compounds with similar structural features have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress within cells .
  • Metal Chelation : Some hydrazones exhibit metal-chelating properties that can disrupt metal-dependent enzymes involved in cancer progression .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various in vitro and in vivo studies:

  • Cell Viability Assays : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines. For example, it has been tested against human glioblastoma (SF-295) and colorectal cancer (HCT-116) cell lines, demonstrating a dose-dependent reduction in cell proliferation .
Cell LineIC50 (µM)Mechanism of Action
SF-29510Tubulin inhibition
HCT-11615Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

  • Bacterial Inhibition : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • In Vivo Efficacy : A study involving murine models demonstrated that treatment with this compound resulted in a marked decrease in tumor size compared to control groups. The compound was administered at a dosage of 20 mg/kg body weight .
  • Structural Activity Relationship (SAR) : Research into related compounds has revealed that modifications to the hydrazone structure can enhance biological activity. For instance, increasing the length of the alkyl chain on the nitrogen atom has been shown to improve anticancer efficacy .

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